N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a nitrophenyl group, and a phenylsulfonyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of morpholine with a suitable alkylating agent to form the morpholin-4-ylpropyl intermediate. This intermediate is then reacted with 3-nitrophenyl and phenylsulfonyl glycinamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine: A related compound with similar structural features.
N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide: Another compound with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, nitrophenyl group, and phenylsulfonyl group allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C21H26N4O6S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C21H26N4O6S/c26-21(22-10-5-11-23-12-14-31-15-13-23)17-24(18-6-4-7-19(16-18)25(27)28)32(29,30)20-8-2-1-3-9-20/h1-4,6-9,16H,5,10-15,17H2,(H,22,26) |
InChI Key |
FEPOOBWTOHFJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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